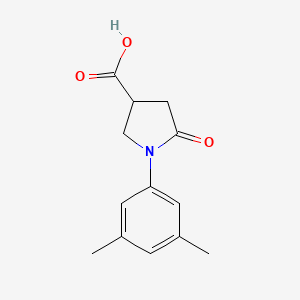

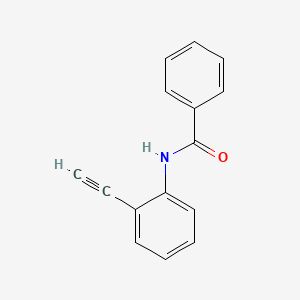

2,3-dichloro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could potentially involve 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is a widely used quinone with a high reduction potential . DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Molecular Structure Analysis

The molecular structure of DHCB is complex, with multiple rings and functional groups. It includes a hexahydrocinnolin-6-yl group, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .Chemical Reactions Analysis

DDQ, which could be involved in the synthesis of DHCB, has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It can also convert benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms .Scientific Research Applications

Antimicrobial Applications

The synthesis and study of the antimicrobial activity of novel derivatives, including those similar to the queried compound, show significant potential against various microorganism strains. Notably, compounds exhibited greater activity than reference drugs against Proteus vulgaris and Pseudomonas aeruginosa strains, with one derivative showing higher activity than streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Herbicidal Activity

Research into N-substituted benzamides has led to the discovery of compounds with herbicidal activity on annual and perennial grasses, showing potential utility in forage legumes, certain turf grasses, and cultivated crops. This suggests the compound's framework could be beneficial in developing new herbicide formulas (Viste et al., 1970).

Pharmaceutical Potential

The compound's structure is related to those studied for cardiac electrophysiological activity, indicating its relevance in developing selective class III agents for treating arrhythmias. This highlights its potential in pharmaceutical applications, specifically in cardiology (Morgan et al., 1990).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s possible that it interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, potentially leading to changes in cellular metabolism, signal transduction, or gene expression .

Pharmacokinetics

Similar compounds have been known to exhibit a variety of pharmacokinetic properties, potentially influencing their bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been known to induce a variety of cellular responses, potentially leading to changes in cell growth, differentiation, or survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s stability, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

2,3-dichloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-11-3-1-2-10(14(11)17)15(22)18-9-4-5-12-8(6-9)7-13(21)20-19-12/h1-3,7,9H,4-6H2,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVNENBYFHPEGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)

![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)

![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2875434.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2875436.png)

![4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875437.png)

![N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazo line-2,3'-indoline]-5-yl}acetamide](/img/structure/B2875439.png)